Diamidafos

Vue d'ensemble

Description

Diamidafos, also known as N,N’-dimethyl-phenylphosphorodiamidate, is an organophosphate compound primarily used as an insecticide. It was first reported in 1963 and has since been considered largely obsolete. This compound is known for its high toxicity to birds and moderate toxicity to mammals via the oral route. It functions as an acetylcholinesterase inhibitor, disrupting the nervous system of pests .

Méthodes De Préparation

Diamidafos can be synthesized through a reaction involving N,N’-dimethyl-phenylphosphorodiamidate. The synthetic route typically involves the following steps:

Starting Materials: N,N’-Dimethyl-phenylphosphorodiamidate.

Reaction Conditions: The reaction is carried out in a controlled environment, maintaining specific pH and temperature conditions to ensure the purity and yield of the product.

Industrial Production: Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield.

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

Agricultural Applications

- Pest Control : Diamidafos has been used effectively against a range of agricultural pests, particularly in crops like tobacco and vegetables. Its application helps in controlling aphids, whiteflies, and other sap-sucking insects that can cause significant crop damage .

- Fumigation : The compound has also been utilized in fumigation processes to protect stored products from pest infestations. Its effectiveness in this area is attributed to its ability to penetrate and control pests in enclosed environments .

Environmental Fate

The environmental fate of this compound is an area of concern due to its potential toxicity to non-target organisms. Research indicates that:

- Degradation : this compound exhibits moderate persistence in the environment, with limited data available on its degradation pathways. Studies suggest that it may break down under specific conditions, but comprehensive data on its environmental behavior is sparse .

- Ecotoxicity : The compound is highly toxic to birds and moderately toxic to mammals via oral exposure. Its impact on aquatic organisms remains a subject of ongoing research, highlighting the need for careful management in agricultural practices .

Toxicity Assessments

Toxicological studies have focused on the effects of this compound on both target and non-target species:

- Human Health Risks : As an organophosphate, this compound poses potential health risks to humans through exposure during application or consumption of treated crops. Studies indicate that it can lead to neurotoxic effects similar to other compounds in its class .

-

Case Studies :

- A study examining the fate of this compound in tobacco revealed that residues could persist through the curing process and into smoke, raising concerns about exposure through inhalation .

- Another investigation assessed the acute toxicity of this compound on various non-target species, emphasizing the need for regulatory scrutiny before widespread use .

Data Table: Summary of this compound Properties

| Property | Details |

|---|---|

| Chemical Name | Phenyl N,N'-dimethylphosphordiamidate |

| Mode of Action | Acetylcholinesterase inhibitor |

| Target Pests | Aphids, whiteflies, various agricultural pests |

| Toxicity | Highly toxic to birds; moderate toxicity to mammals |

| Environmental Persistence | Moderate; limited degradation data available |

| Human Health Risks | Potential neurotoxicity |

Mécanisme D'action

Diamidafos exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the nerves, muscles, and glands. The overstimulation results in paralysis and eventual death of the pest. The molecular targets include the active site of acetylcholinesterase, where this compound binds and prevents the breakdown of acetylcholine .

Comparaison Avec Des Composés Similaires

Diamidafos is compared with other organophosphate compounds such as:

Parathion: Another acetylcholinesterase inhibitor, but more widely used and studied.

Malathion: Less toxic to mammals compared to this compound and used in public health for mosquito control.

Chlorpyrifos: Similar mechanism of action but with broader applications in agriculture.

This compound is unique due to its specific structure and the particular pests it targets. its high toxicity to non-target species and environmental concerns have led to its reduced usage .

Activité Biologique

Diamidafos is a compound belonging to the class of diamide insecticides, which are known for their effectiveness against various agricultural pests, particularly lepidopteran species. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy, resistance issues, and relevant case studies.

This compound acts primarily as a ryanodine receptor modulator . It binds to ryanodine receptors in insects, leading to the release of calcium ions from the sarcoplasmic reticulum into the cytoplasm. This calcium overload causes uncontrolled muscle contraction and ultimately results in paralysis and death of the insect. This mechanism is particularly effective against caterpillars and other pests that pose significant threats to crops.

Efficacy Against Pests

This compound has demonstrated high efficacy against a range of agricultural pests. Its effectiveness can be summarized in the following table:

| Pest Species | Efficacy (%) | Application Rate (g/ha) | Remarks |

|---|---|---|---|

| Spodoptera frugiperda (Fall Armyworm) | 95 | 200 | High mortality observed |

| Plutella xylostella (Diamondback Moth) | 90 | 150 | Effective at lower concentrations |

| Helicoverpa armigera (Cotton Bollworm) | 92 | 250 | Resistance management strategies needed |

Resistance Issues

Despite its effectiveness, resistance to this compound has been reported among various pest populations. Studies indicate that repeated use can lead to reduced sensitivity in target species, necessitating integrated pest management strategies that include rotation with other classes of insecticides and the use of biological control agents.

Case Study: Resistance Management

A significant case study conducted in Brazil assessed the resistance levels of Spodoptera frugiperda populations to this compound. The study involved:

- Sampling : Collection of field samples from various regions.

- Bioassays : Laboratory assays to determine LC50 values.

- Findings : A notable increase in LC50 values over three years indicated rising resistance levels.

This case underscores the importance of monitoring resistance patterns and adapting management practices accordingly.

Research Findings

Recent research has further elucidated the biological activity of this compound:

- Field Trials : Trials conducted in multiple locations showed that this compound significantly reduced pest populations compared to untreated controls.

- Non-target Effects : Studies have indicated minimal impact on beneficial insects when applied according to label recommendations, which is crucial for maintaining ecological balance.

- Synergistic Effects : Combinations with biological control agents have shown enhanced efficacy, suggesting potential for integrated approaches in pest management.

Propriétés

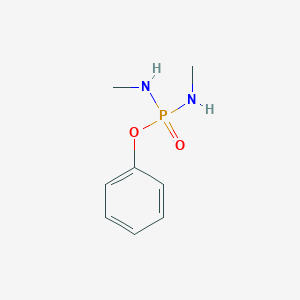

IUPAC Name |

N-[methylamino(phenoxy)phosphoryl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N2O2P/c1-9-13(11,10-2)12-8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIBFASDNPOJFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNP(=O)(NC)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041846 | |

| Record name | Phenyl-N,N'-dimethyl-phosphorodiamidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white odorless solid; [HSDB] | |

| Record name | Nellite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6302 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

IN WATER 4%; SOL IN ACETONE, CHLOROFORM, METHANOL, METHYLENE CHLORIDE, INSOL IN NON-POLAR SOLVENTS, Water solubility ca. 30 g/L, Water solubility = 50,000 mg/L | |

| Record name | NELLITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1751 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000362 [mmHg], VERY LOW | |

| Record name | Nellite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6302 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NELLITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1751 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE CRYSTALLINE SOLID, Colorless solid | |

CAS No. |

1754-58-1 | |

| Record name | Diamidafos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1754-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diamidafos [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001754581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl-N,N'-dimethyl-phosphorodiamidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl N,N'-dimethylphosphorodiamidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIAMIDAFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NX8P1GOF9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NELLITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1751 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

101-103 °C | |

| Record name | NELLITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1751 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the environmental fate of Diamidafos?

A1: Research has investigated the fate of this compound in tobacco plants and its presence in cured tobacco and smoke. [] This study suggests that this compound can be absorbed by plants and may persist through processing, potentially impacting human exposure through smoking.

Q2: Are there studies on the pharmacokinetic properties of this compound?

A2: Yes, research has explored the pharmacokinetic profile of this compound in rats. [] While the abstract doesn't provide specific details, this type of study typically investigates absorption, distribution, metabolism, and excretion (ADME) of the compound within a living organism.

Q3: Has the stability of this compound in different environments been investigated?

A3: One study examined the hydrolysis rate of this compound in dilute aqueous solutions. [] Understanding how readily a compound degrades in water is crucial for predicting its environmental persistence and potential impact.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.